molecular formula C12H14N4 B1600499 2-Piperazin-1-YL-quinoxaline CAS No. 55686-91-4

2-Piperazin-1-YL-quinoxaline

Cat. No. B1600499
CAS RN: 55686-91-4
M. Wt: 214.27 g/mol
InChI Key: RELPOLSGTUYMFR-UHFFFAOYSA-N
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Patent
US06384224B2

Procedure details

2-Hydroxyquinoxaline (1.5 g) is heated in phosphorus oxychloride (10 mL) for 12 h. after which the reaction is concentrated and the residue partitioned between methylene chloride and 1 N NaOH. The resulting crude chloride is taken up in toluene (10 mL) and this solution is then added dropwise to a refluxing solution of piperazine (5 g) in toluene (40 mL). The resulting solution is refluxed for an additional 24 h, cooled to 0° C. for 0.5 h, filtered and concentrated. The filtrate is extracted with 10% acetic acid and the aqueous extracts washed with ether, basified and extracted with toluene. The toluene layer is washed with water, dried and concentrated. The concentrated material, which may alternatively be named quinoxalin-2-ylpiperazine, is placed under vacuum overnight (1.2 g, 77%, m.p. 74-76° C.). 1H NMR (CDCl3) 8.6 (s, 1H), 7.87 (dd, J=8, 1 Hz, 1H) , 7.68 (dd, J=8, 1 Hz, 1H), 7.57 (ddd, J=8, 7, 1 Hz, 1H), 7.39 (ddd, J=8, 7, 1 Hz, 1H) , 3.76 (t, J=5 Hz, 4H), 3.02 (t, J=5 Hz, 4H)
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1>P(Cl)(Cl)(Cl)=O>[N:3]1([C:2]2[CH:11]=[N:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)[CH2:4][CH2:9][NH:10][CH2:11][CH2:2]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
OC1=NC2=CC=CC=C2N=C1
Name
Quantity
10 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between methylene chloride and 1 N NaOH
ADDITION
Type
ADDITION
Details
this solution is then added dropwise to a refluxing solution of piperazine (5 g) in toluene (40 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is refluxed for an additional 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
The filtrate is extracted with 10% acetic acid
WASH
Type
WASH
Details
the aqueous extracts washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
The toluene layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
is placed under vacuum overnight (1.2 g, 77%, m.p. 74-76° C.)
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
N1(CCNCC1)C1=NC2=CC=CC=C2N=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.